REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].[Cl:8][SiH:9]([Cl:11])[Cl:10]>C(P(CCCC)CCCC)CCC>[F:5][C:4]([F:7])([F:6])[CH2:3][CH2:2][Si:9]([Cl:11])([Cl:10])[Cl:8]
|
Name
|
|
Quantity
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1.33 g
|
Type
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reactant
|
Smiles
|
ClCCC(F)(F)F
|
Name
|
|
Quantity
|
6.77 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0.15 g
|
Type
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catalyst
|
Smiles
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C(CCC)P(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
The resulting mixture was distilled
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Name
|
|
Type
|
product
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Smiles
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FC(CC[Si](Cl)(Cl)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |